molecular formula C9H17NO2 B3149938 (r)-Tert-butyl pyrrolidine-3-carboxylate CAS No. 681288-45-9

(r)-Tert-butyl pyrrolidine-3-carboxylate

Cat. No. B3149938
CAS RN: 681288-45-9
M. Wt: 171.24 g/mol
InChI Key: XWAHLXHVEMYNMY-SSDOTTSWSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives can be achieved via asymmetric Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method has been used to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .


Molecular Structure Analysis

The molecular structure of a similar compound, Ethyl ®-Pyrrolidine-3-carboxylate, has been reported . Its empirical formula is C7H14ClNO2 and its molecular weight is 179.64 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolidine-3-carboxylic acid derivatives include asymmetric Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Ethyl ®-Pyrrolidine-3-carboxylate, have been reported . It is a solid substance with a molecular weight of 179.64. It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Asymmetric Synthesis and Stereoselective Reduction

(R)-Tert-butyl pyrrolidine-3-carboxylate is utilized in asymmetric synthesis, particularly in the creation of chiral compounds. For instance, its application is evident in the asymmetric synthesis of (αR)-polyfluoroalkylated prolinols. The stereoselective reduction of chiral (S)-tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate with reducing agents like sodium borohydride or lithium aluminum hydride yields (S)-tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate with high yields and excellent diastereoselectivities. This process showcases the compound's role in generating chiral centers with significant stereoselectivity, critical for the synthesis of complex molecules in medicinal chemistry and drug development (Funabiki et al., 2008).

Enantioselective Cyclization

Another significant application of this compound is in enantioselective cyclization processes. A notable method involves the nitrile anion cyclization strategy, leading to the highly efficient synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid. This cyclization process not only forms the pyrrolidine ring but also ensures clean inversion at the C-4 center, resulting in high yields and enantiomeric excesses. Such methodologies are instrumental in synthesizing bioactive compounds and developing new pharmaceuticals (Chung et al., 2005).

Crystal Structure and Molecular Docking

The compound also finds use in structural and molecular studies. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a derivative, provides insights into molecular conformations and intermolecular interactions. Such structural analyses are crucial for understanding molecular behavior and designing molecules with desired properties for various scientific applications (Naveen et al., 2007).

Synthesis of Macrocyclic Inhibitors

In medicinal chemistry, this compound is instrumental in synthesizing highly functionalized compounds. An example is the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which are key intermediates in creating novel macrocyclic inhibitors targeting specific proteins or enzymes. This application underscores the compound's role in the development of new therapeutic agents with potential applications in treating various diseases (Sasaki et al., 2020).

Antithrombin Activity and Molecular Docking Studies

This compound derivatives have been synthesized and studied for potential antithrombin activity. Through asymmetric synthesis and comprehensive molecular docking studies, enantiomerically pure pyrrolidine derivatives have been identified as potential thrombin inhibitors. This application highlights the compound's relevance in discovering new anticoagulant drugs, contributing to cardiovascular disease treatment strategies (Ayan et al., 2013).

Safety and Hazards

Ethyl ®-Pyrrolidine-3-carboxylate hydrochloride, a similar compound, is classified as causing serious eye damage (Category 1, H318) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Safety measures include wearing protective gloves, eye protection, and face protection. If it comes into contact with the eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

tert-butyl (3R)-pyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-4-5-10-6-7/h7,10H,4-6H2,1-3H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAHLXHVEMYNMY-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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